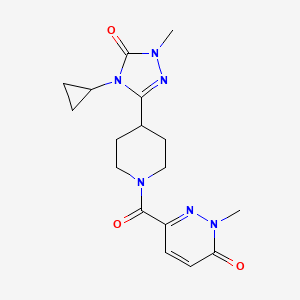
4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol” is a small molecule that belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 . The molecular weight of this compound is 192.24 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring attached to a phenol group . The thiazole ring is substituted at the 2nd position by an amino group and at the 4th position by a phenol group . The chemical formula of this compound is C9H8N2OS .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its InChI key is QGSJYYIRAFRPIT-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Application in Corrosion Inhibition of Iron : A study by Kaya et al. (2016) explored the corrosion inhibition performances of several thiazole derivatives, including 4-(2-aminothiazole-4-yl)-phenol, on iron metal using density functional theory (DFT) calculations and molecular dynamics simulations. These derivatives showed promising results in protecting iron against corrosion (Kaya et al., 2016).
Copper Surface Corrosion Inhibition : Farahati et al. (2019) synthesized and evaluated the corrosion inhibition ability of 4-(2-aminothiazole-4-yl) phenol (ATP) on copper surfaces. The study included methods like potentiodynamic polarization and electrochemical impedance spectroscopy, demonstrating significant inhibition efficiencies (Farahati et al., 2019).
Antimicrobial Applications
Antimicrobial Polyurethane Coating : El‐Wahab et al. (2014) synthesized a coumarin–thiazole derivative, 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, and incorporated it into polyurethane varnishes. These varnishes exhibited significant antimicrobial effects, suggesting potential use in antimicrobial coatings (El‐Wahab et al., 2014).
Synthesis of Antimicrobial Agents : Various studies have focused on synthesizing thiadiazole derivatives, including those with a 2-amino-1,3-thiazol-4-yl structure, for their potential as antibacterial and antifungal agents. For example, Ameen and Qasir (2017) designed thiadiazole derivatives with expected antibacterial and antifungal activities (Ameen & Qasir, 2017).
Molecular and Structural Studies
- Spectral Characterization and Structural Analysis : Schiff bases derived from 1,3,4-thiadiazole compounds, including those related to 2-amino-1,3-thiazol-4-yl, have been synthesized and analyzed for their structures using various spectroscopic techniques. These studies contribute to understanding the structural and electronic properties of such compounds (Gür et al., 2020).
Cancer Research
- Study of Anticancer 4-Thiazolidinone Derivatives : The impact of 4-thiazolidinone-based compounds, which are structurally related to 2-amino-1,3-thiazol-4-yl, on cytotoxicity and apoptosis in cancer cells has been investigated. These compounds showed potential in increasing reactive oxygen species production and demonstrated cytotoxic and proapoptotic properties at high concentrations (Szychowski et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-2,6-dibromophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2OS/c10-5-1-4(2-6(11)8(5)14)7-3-15-9(12)13-7/h1-3,14H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVNJOYDGIBGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2651656.png)

![7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2651660.png)
![5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2651661.png)

![3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2651667.png)